molecular formula C18H20N4O2 B1659180 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione CAS No. 63808-86-6

3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione

Cat. No.: B1659180
CAS No.: 63808-86-6
M. Wt: 324.4
InChI Key: INNGSYZIZPQFQI-UHFFFAOYSA-N
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Description

3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione is a compound used in the synthesis of lipid OF-PEG-lin for lipid nanoparticle drug delivery . The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been explored in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 42 bonds, including 18 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 secondary amides (aliphatic), and 2 primary amines (aliphatic) .


Chemical Reactions Analysis

The amino groups in this compound are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This reactivity is crucial for its role in the synthesis of lipid OF-PEG-lin for lipid nanoparticle drug delivery .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored various synthesis methodologies and structural analyses for compounds related to 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione. A study by Qiu Li-hua et al. (2010) introduced a convenient approach to synthesize enantiopure C2-symmetric 2,5-disubstituted-1,4-diazabicyclo[2.2.2]octane derivatives from natural or unnatural amino acid esters, showcasing the adaptability of these compounds for further chemical modifications Qiu Li-hua et al., 2010. Additionally, Teresa Mancilla et al. (2002) highlighted the synthesis and characterization of piperazine-2,6-diones, emphasizing their role as the smallest cyclic peptides with therapeutic properties, including antitumor and hypolipidemic activities Teresa Mancilla et al., 2002.

Biological Activities and Applications

Piperazine-2,5-diones and their derivatives exhibit a range of biological activities, making them valuable in scientific research focused on therapeutic applications. For instance, compounds synthesized from piperazine-2,5-dione have shown potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans, as reported by Ahmed E. M. Mekky et al. (2020), who synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker Ahmed E. M. Mekky et al., 2020. Furthermore, Afeefa Aslam et al. (2019) discussed the synthesis, characterization, and antimicrobial activity of bis(phthalimido)piperazine derivatives, introducing new classes of antimicrobial agents Afeefa Aslam et al., 2019.

Chemical Reactivity and Molecular Design

The chemical reactivity and potential for molecular design of piperazine-2,5-dione derivatives are significant for their scientific applications. Research by Khaled Ait Ramdane et al. (2021) on a novel piperazine derivative emphasized its electrochemical recognition capabilities for nitrite anion, showcasing the adaptability of these compounds in sensor technology Khaled Ait Ramdane et al., 2021.

Properties

IUPAC Name

3,6-bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-13-5-1-11(2-6-13)9-15-17(23)22-16(18(24)21-15)10-12-3-7-14(20)8-4-12/h1-8,15-16H,9-10,19-20H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNGSYZIZPQFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738118
Record name 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63808-86-6
Record name 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
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3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Reactant of Route 6
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione

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